molecular formula C6H3BrClNO2 B1528384 5-Bromo-4-chloropicolinic acid CAS No. 1060802-25-6

5-Bromo-4-chloropicolinic acid

Cat. No. B1528384
CAS RN: 1060802-25-6
M. Wt: 236.45 g/mol
InChI Key: MMPCYVSHJDWXFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-chloropicolinic acid is a heterocyclic organic compound . Its molecular formula is C6H3BrClNO2 .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-chloropicolinic acid consists of a pyridine ring substituted with a bromine atom at the 5th position and a chlorine atom at the 4th position . The molecular weight of the compound is 236.451 Da .


Physical And Chemical Properties Analysis

5-Bromo-4-chloropicolinic acid is a solid under normal conditions . The compound’s molecular weight is 236.45 g/mol . Other physical and chemical properties such as boiling point and solubility are not specified in the available resources .

Scientific Research Applications

Granular Herbicides for Woody Plant Control

  • Study : Granular Herbicides for Woody Plant Control (Bovey et al., 1969)
  • Application : This study demonstrates the effectiveness of 5-Bromo-4-chloropicolinic acid in controlling various woody plants like live oak and huisache. It highlights its use as a granular herbicide in agriculture and forest management.

Antagonistic Effects with Oats

  • Study : Antagonistic Effects Between Picloram and Bromacil with Oats (Sterrett et al., 1972)
  • Application : Investigates the interaction of 5-Bromo-4-chloropicolinic acid with other chemicals like picloram, observing its antagonistic effects on oats. This is crucial for understanding the chemical interactions and implications in agricultural practices.

Control of Live Oak by Herbicides

Bromacil and Picloram under Southern Upland Hardwoods

  • Study : Bromacil and Picloram under Southern Upland Hardwoods (Peevy, 1973)
  • Application : Examines the effectiveness of 5-Bromo-4-chloropicolinic acid in killing specific tree species. This study contributes to the knowledge of managing forested areas and controlling invasive plant species.

Synthesis of 3,4,5-trichloropicolinic acid

  • Study : Synthesis of 3,4,5-trichloropicolinic acid (Huo Ling-yan, 2011)
  • Application : Discusses the synthesis process of a related compound, offering insights into the chemical processes and potential industrial applications of 5-Bromo-4-chloropicolinic acid.

A Picolinic Acid Derivative: A Plant Growth Regulator

  • Study : A Picolinic Acid Derivative: A Plant Growth Regulator (Hamaker et al., 1963)
  • Application : Explores the toxicological properties of 5-Bromo-4-chloropicolinic acid derivatives on broad-leaved plants. This study is vital for understanding the environmental and ecological impacts of this compound.

Effect of Bromide Ion on Haloacetic Acid Speciation

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust or vapors, avoiding contact with skin and eyes, and ensuring adequate ventilation during use .

Relevant Papers The compound has been mentioned in peer-reviewed papers and technical documents . One study discusses the crystal structure of 5-bromopicolinic acid . Another study investigates the reactivity of halides with triplets of 6-chloro and 6-bromopicolinic acids . These papers provide valuable insights into the properties and potential applications of 5-Bromo-4-chloropicolinic acid.

properties

IUPAC Name

5-bromo-4-chloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-3-2-9-5(6(10)11)1-4(3)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPCYVSHJDWXFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(=O)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90729172
Record name 5-Bromo-4-chloropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1060802-25-6
Record name 5-Bromo-4-chloropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-chloropyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

0.50 g (2.3 mmol) (5-bromo-4-chloro-pyridin-2-yl)-methanol in 8 mL acetone were added dropwise at RT to 0.71 g (4.5 mmol) potassium permanganate in 10 mL acetone and then the mixture was stirred for 17 h at RT. Then 10 mL isopropanol were added and the mixture was stirred for a further 5 h at RT. The precipitated manganese dioxide was suction filtered and washed with water. The filtrate was partially evaporated down and the aqueous phase was adjusted to a pH of 3 with 1N aqueous hydrochloric acid solution. The precipitate formed was suction filtered.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
4.5 mmol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

KMnO4 (174 mg, 1.1 mmol) in H2O was added dropwise to a solution of (5-bromo-4-chloro-2-pyridinyl)methanol (187 mg, 0.846 mmol) in 10% Na2CO3 (1 mL). After 2 h, the solution was filtered through Celite®, adjusted to pH ˜4 and the resulting precipitate was filtered then azeotropically dried with toluene affording the title compound (135 mg, 68%) as a white powder: LCMS (ES) m/z=237 (M+H)+.
Name
Quantity
174 mg
Type
reactant
Reaction Step One
Quantity
187 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-chloropicolinic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-chloropicolinic acid
Reactant of Route 3
Reactant of Route 3
5-Bromo-4-chloropicolinic acid
Reactant of Route 4
Reactant of Route 4
5-Bromo-4-chloropicolinic acid
Reactant of Route 5
5-Bromo-4-chloropicolinic acid
Reactant of Route 6
5-Bromo-4-chloropicolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.